![molecular formula C8H8O3 B3042130 (3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 51268-23-6](/img/structure/B3042130.png)
(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Overview
Description
“(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione” is a chemical compound with the linear formula C9H14O . It is also known as “(3AR,7AR)-OCTAHYDRO-4H-INDEN-4-ONE” and "(3aR,7aR)-Hexahydroisobenzofuran-1,3-dione" .
Synthesis Analysis
The synthesis of this compound involves the treatment of maleic anhydride with (2E,4E)-hexa-2,4-dien-1-ol . The reaction results in cis bicyclo [4.3.0] molecular frameworks . The racemic product derived from the dienol synthon crystallized in chiral space group P 2 1 2 1 2 1 via a pasteurian resolution process with molecules organized by carboxyl⋯carboxyl and C–H⋯O contacts .Molecular Structure Analysis
The molecular structure of the compound shows that it contains an oxolane ring, and six defined stereocenters . The configurations of the chiral C atoms of the side chain were unambiguously established in the refinement .Chemical Reactions Analysis
The compound undergoes a [4+2] cycloaddition reaction, usually carried out at moderate to high temperatures and even under pressure . This reaction is stereospecific with respect to both the diene and the dienophile .Physical And Chemical Properties Analysis
The compound has a molecular weight of 154.17 . It is stored at room temperature under an inert atmosphere .Scientific Research Applications
Synthesis Techniques and Characterization : A study by Loza et al. (2011) developed a special procedure for the synthesis of amidoaminals with atypical topology using a reduction process involving (3aS,4R,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione (Loza et al., 2011).
Anticancer and Antimicrobial Activities : Kocyigit et al. (2017) synthesized novel compounds containing this chemical structure, showing significant anticancer activity against C6 gliocarcinoma cells and antimicrobial activity against human pathogens. These compounds were also evaluated for inhibition effects against human carbonic anhydrase I and II isoenzymes (Kocyigit et al., 2017).
Chemical Transformations and Applications : Gosselin et al. (2001) developed a synthesis method for an intermediate in the synthesis of γ-irone, showcasing the utility of this compound in creating valuable intermediates for further chemical transformations (Gosselin et al., 2001).
Solid-Liquid Equilibrium Studies : Research by Ji et al. (2010) investigated the solid-liquid phase equilibrium of similar benzofuran derivatives, contributing to the understanding of the physical properties of these compounds, which is essential for their practical applications (Ji et al., 2010).
Exploration of Novel Synthetic Routes : A study by Coskun (2017) explored new processes for synthesizing bis benzofuran dione derivatives, demonstrating the versatility of this chemical structure in synthesizing diverse compounds (Coskun, 2017).
Investigations in Nonlinear Optical Behavior : Hasan et al. (2015) conducted a detailed theoretical study on a derivative of benzofuran, highlighting its potential as a nonlinear optical material due to its electronic properties (Hasan et al., 2015).
Mechanism of Action
Target of Action
Anhydrides in general are known to react with water to form carboxylic acids .
Mode of Action
The mode of action of this compound involves two main steps :
This mechanism is common to many carboxylic acid derivatives, including anhydrides .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
properties
IUPAC Name |
(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOUUZVZFBCRAM-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]2[C@@H]1C(=O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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